2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid

説明

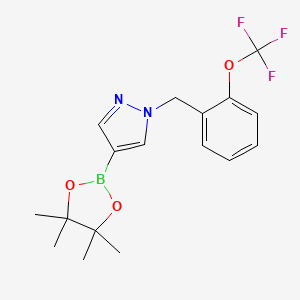

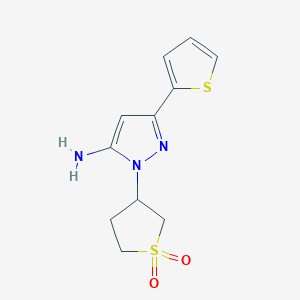

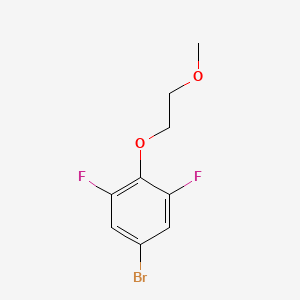

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid , also known by its chemical formula C₉H₁₀N₂O₄S , is a heterocyclic compound. It contains a thiazole ring fused with a carboxylic acid group and an ether moiety. The compound’s systematic name reflects its substituents: the 2-methoxyethoxy group attached to the thiazole ring at position 2.

Synthesis Analysis

The synthesis of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid involves several steps. While I don’t have specific papers on this compound, I can provide a general overview of the synthetic route:

Thiazole Formation : Start with a thiazole precursor (such as thiazole-4-carboxylic acid) and react it with 2-methoxyethanol under acidic or basic conditions. The ether linkage forms at position 2 of the thiazole ring.

Carboxylation : Introduce the carboxylic acid group by treating the intermediate product with a carboxylation reagent (e.g., CO₂ or a carboxylic acid derivative).

Purification : Purify the compound through recrystallization or chromatography.

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid consists of the following components:

- A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

- An ether group (2-methoxyethoxy ) attached to the thiazole ring.

- A carboxylic acid group at position 4 of the thiazole ring.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

- Hydrolysis : Cleavage of the ether linkage under acidic or basic conditions.

- Esterification : Reaction with alcohols to form esters.

- Amidation : Reaction with amines to form amides.

Physical And Chemical Properties Analysis

- Melting Point : The compound likely has a melting point within a specific range.

- Solubility : It may be soluble in polar solvents due to the presence of the carboxylic acid group.

- Stability : Investigate its stability under different conditions (e.g., temperature, pH).

Safety And Hazards

- Toxicity : Assess its toxicity based on structural similarities to related compounds.

- Handling Precautions : Follow standard laboratory safety protocols when working with this compound.

将来の方向性

Research avenues for 2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid include:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Synthetic Modifications : Explore derivatization strategies to enhance its properties.

- Environmental Impact : Assess its environmental fate and impact.

Please note that the information provided here is a general analysis, and specific details may vary based on further research and experimental findings. For a more in-depth understanding, consult relevant scientific literature123.

特性

IUPAC Name |

2-(2-methoxyethoxy)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-2-3-12-7-8-5(4-13-7)6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWJIOOWYMHXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Fluorobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1489588.png)

![1-Ethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,3-dihydrobenzoimidazol-2-one](/img/structure/B1489591.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)

![1-[2-(Difluoromethoxy)benzyl]-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole](/img/structure/B1489603.png)